molecular formula C17H23N3O6 B1421064 Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate CAS No. 1242268-23-0

Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate

Cat. No. B1421064
M. Wt: 365.4 g/mol
InChI Key: DIPUKPJVMBHDPP-UHFFFAOYSA-N
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Description

“Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also has a nitro group (-NO2), a carbonyl group (C=O), and a tert-butoxy group (tert-C4H9O-) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the nitro group, and the attachment of the tert-butoxy carbonyl group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, nitro group, and tert-butoxy carbonyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group could potentially undergo reduction reactions, and the carbonyl group could be involved in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, and the pyrrolidine ring could influence its solubility in different solvents .

Scientific Research Applications

Hydrogen-Bonded Structures

Research has shown that molecules like methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate exhibit polarized structures and form hydrogen-bonded chains and sheets. For example, Portilla et al. (2007) studied similar molecules, demonstrating their ability to form complex sheets and chains through hydrogen bonding (Portilla et al., 2007).

Synthesis and Properties of Amino Acid Derivatives

The synthesis and physico-chemical properties of amino-acid derivatives related to methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate have been explored. Jaganathen et al. (1990) synthesized Nα[(tert-Butoxy)carbonyl]-2-diazo-L-histidine methyl ester, starting from a similar L-histidine derivative (Jaganathen et al., 1990).

Synthesis of Novel Bioactive Compounds

Maftei et al. (2013) synthesized natural product analogs starting from aniline derivatives that bear resemblance to the target molecule, highlighting their potential in creating novel bioactive compounds with antitumor activity (Maftei et al., 2013).

Divergent and Solvent-Dependent Reactions

Rossi et al. (2007) studied the divergent synthesis of various compounds starting from diaza-diene derivatives, demonstrating the influence of solvents and temperatures on the synthesis process, relevant to the study of compounds like methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate (Rossi et al., 2007).

Synthesis of Fluorescent Amino Acid Derivatives

Guzow et al. (2001) described the synthesis of a highly fluorescent amino acid derivative, which exemplifies the potential for creating fluorescent derivatives of similar compounds for various applications (Guzow et al., 2001).

Synthesis of Pharmaceutical Compounds

Studies on the synthesis of various pharmaceutical compounds, such as Dabigatran Etexilate and Chlorantraniliprole, utilize similar methodologies and compounds in their synthesis pathways, highlighting the importance of such chemical derivatives in pharmaceutical research (Huansheng, 2013), (Yi-fen et al., 2010).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of related compounds can provide insight into the behavior and potential applications of methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate. For example, Lagercrantz (1987) studied the formation of nitroxide radicals from drugs with similar structures, which can be relevant for understanding the chemical behavior of this compound (Lagercrantz, 1987).

Safety And Hazards

As with any chemical compound, handling “Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate” would require appropriate safety precautions. This could include avoiding inhalation, contact with skin, and if swallowed .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, or investigating its biological activity .

properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)18-11-7-8-19(10-11)14-6-5-12(20(23)24)9-13(14)15(21)25-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPUKPJVMBHDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132515
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate

CAS RN

1242268-23-0
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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